molecular formula C14H13BrClNO2 B2919866 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol CAS No. 1232801-92-1

4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol

Cat. No. B2919866
CAS RN: 1232801-92-1
M. Wt: 342.62
InChI Key: XIKYCJYRKNAKKC-UHFFFAOYSA-N
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Description

  • Application : Primarily used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol consists of a phenolic ring with bromine, chlorine, and methoxy substituents. The exact arrangement of atoms can be visualized using computational tools .


Chemical Reactions Analysis

  • Enzymatic Copolymerization : In some cases, it can participate in enzyme-catalyzed copolymerization with other phenols, catalyzed by extracellular laccase enzymes .

Scientific Research Applications

Bromophenol Derivatives in Natural Product Research

Bromophenol derivatives, including compounds structurally related to 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol, have been extensively studied for their potential applications in various scientific fields. A study on bromophenol derivatives from the red alga Rhodomela confervoides highlighted the isolation of new compounds with detailed structural elucidation using spectroscopic methods. However, these compounds were found inactive against several human cancer cell lines and microorganisms, suggesting a selective biological activity or potential as chemical probes for understanding biological processes (Zhao et al., 2004).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine compounds substituted with bromophenol derivatives shows promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their properties, including good fluorescence, appropriate photodegradation quantum yield, and high singlet oxygen quantum yield, underscore their potential in PDT applications for cancer treatment (Pişkin et al., 2020).

Molecular Structure and Material Synthesis

Research into the molecular structures of bromophenol derivatives has led to the synthesis of compounds via Schiff bases reduction route. These studies provide insights into the potential applications of these compounds in material synthesis, highlighting their importance as starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of bromophenol derivatives from marine sources like the red alga Rhodomela confervoides have been documented. These compounds show activity against a range of bacteria, suggesting their potential as natural sources of antimicrobial agents. Moreover, their potent antioxidant activities, stronger than or comparable to known antioxidants like BHT and ascorbic acid, indicate their potential in food preservation and as nutritional supplements (Xu et al., 2003).

Synthesis and Structural Analysis

The synthesis and structural analysis of complexes involving bromophenol derivatives have been explored, demonstrating their applications in developing new materials with potential uses in catalysis, optical, electrochemical, and morphological properties. Such studies contribute to the broader understanding of the chemical and physical properties of these compounds, paving the way for their application in diverse scientific and industrial fields (Takjoo et al., 2013).

Future Directions

: Santa Cruz Biotechnology : NIST Chemistry WebBook : Sigma-Aldrich

properties

IUPAC Name

4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYCJYRKNAKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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